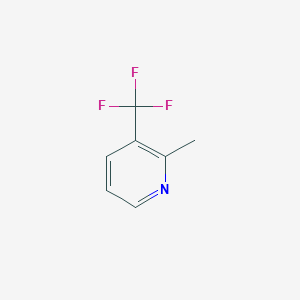
2-Methyl-3-(trifluoromethyl)pyridine
概要
説明
2-Methyl-3-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative . It is a building block in heterocycle synthesis .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridines (TFMP) and its derivatives have been extensively studied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular formula of this compound is C7H6F3N . It contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .
科学的研究の応用
Synthesis of Pesticides
2,3-Dichloro-5-trifluoromethyl pyridine, a derivative of 2-Methyl-3-(trifluoromethyl)pyridine, is significantly used in the synthesis of pesticides. This paper reviews the normal processes of synthesizing this compound and evaluates each process in detail, highlighting its importance in pesticide production (Lu Xin-xin, 2006).
Pharmaceutical Synthesis
The compound plays a role in pharmaceutical synthesis, particularly in the development of treatments for malaria. JPC-3210, a new aminomethylphenol for malaria treatment and prevention, includes a trifluoromethyl-substituted pyridine analogue in its structure. The selection of JPC-3210 as the lead compound was based on its superior in vitro antimalarial activity and lower cytotoxicity (M. Chavchich et al., 2016).
Electroluminescence in OLEDs
The compound finds application in the field of organic light-emitting diodes (OLEDs). A study on orange-red iridium (III) complexes with pyrazol-pyridine ligands, including 2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine, demonstrates its utility in enhancing OLED performance, particularly in achieving high external quantum efficiency and phosphorescence (Ning Su et al., 2021).
作用機序
Target of Action
2-Methyl-3-(trifluoromethyl)pyridine (2M3TFP) is a versatile compound used in various chemical reactions . It’s primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound’s primary targets are the organoboron reagents used in the SM coupling .
Mode of Action
In the SM coupling reaction, 2M3TFP interacts with its targets through a process called transmetalation . This process involves the transfer of an organoboron group from boron to palladium, forming a new Pd–C bond . The unique physicochemical properties of the fluorine atom and the pyridine moiety in 2M3TFP play a crucial role in this interaction .
Biochemical Pathways
The biochemical pathways affected by 2M3TFP are primarily related to the synthesis of various agrochemical and pharmaceutical ingredients . The compound’s unique structure allows it to participate in electronically divergent processes with the metal catalyst in the SM coupling reaction . This results in the formation of new carbon–carbon bonds, which are essential in the synthesis of many organic compounds .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , suggesting that its bioavailability may depend on factors such as formulation and administration route.
Result of Action
The result of 2M3TFP’s action is the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds . These include more than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals and several pharmaceutical and veterinary products . The biological activities of these TFMP derivatives are thought to be due to the unique properties of the fluorine atom and the pyridine moiety .
Action Environment
The action of 2M3TFP can be influenced by various environmental factors. For instance, the compound is air-sensitive , suggesting that its stability and efficacy could be affected by exposure to air.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
It is known that trifluoromethylpyridines, a group of compounds to which 2-Methyl-3-(trifluoromethyl)pyridine belongs, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely determined by the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
2-methyl-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c1-5-6(7(8,9)10)3-2-4-11-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSPNQIVLCBYAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![S-[(3-Hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl] ethanethioate](/img/structure/B3079363.png)
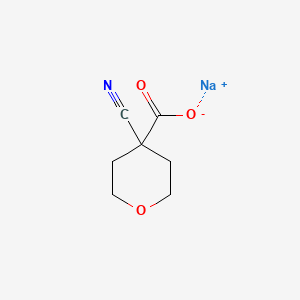

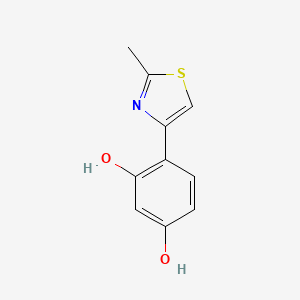
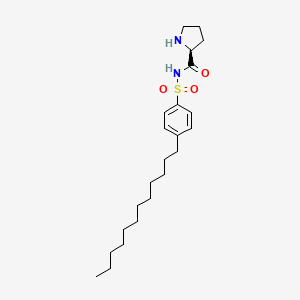
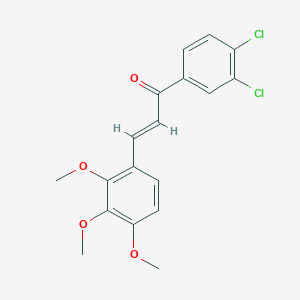
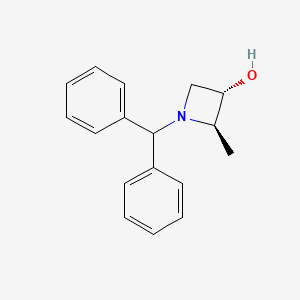
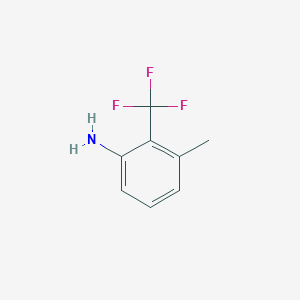
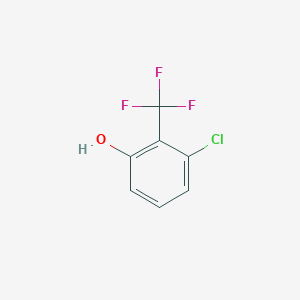

![8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3079444.png)
